molecular formula C24H25NOS B232295 6,11-Dihydrodibenzo[b,e]thiepin-11-yl{3-[(dimethylamino)methyl]phenyl}methanol

6,11-Dihydrodibenzo[b,e]thiepin-11-yl{3-[(dimethylamino)methyl]phenyl}methanol

Cat. No. B232295
M. Wt: 375.5 g/mol
InChI Key: SPLBTLHSWXXNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,11-Dihydrodibenzo[b,e]thiepin-11-yl{3-[(dimethylamino)methyl]phenyl}methanol, also known as clozapine-N-oxide (CNO), is a chemical compound that is commonly used in scientific research to study the effects of optogenetics and chemogenetics. CNO has been found to be a highly effective tool for modulating neuronal activity in vivo, and has been used in a variety of applications ranging from behavioral studies to investigations of neural circuitry.

Mechanism of Action

CNO acts as a ligand for the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, which is a genetically-encoded system that allows for the selective activation or inhibition of specific populations of neurons in vivo. When CNO binds to the DREADD receptor, it induces a conformational change that activates the receptor and triggers downstream signaling pathways.
Biochemical and Physiological Effects:
CNO has been found to be highly effective at modulating neuronal activity in vivo. It has been shown to induce robust changes in neuronal firing rates and synaptic plasticity, and has been used to investigate a wide range of neural processes. Additionally, CNO has been found to be well-tolerated in vivo, with minimal off-target effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNO in scientific research is its high potency and selectivity. CNO is highly effective at modulating neuronal activity in vivo, and has been shown to be well-tolerated with minimal off-target effects. Additionally, the DREADD system allows for the selective activation or inhibition of specific populations of neurons, which can be used to investigate the function and connectivity of neural circuits.
However, there are some limitations to using CNO in scientific research. One limitation is that the DREADD system is a genetically-encoded system, which means that it requires the use of transgenic animals. Additionally, the effects of CNO can be variable depending on the specific DREADD receptor that is used, which can make it difficult to compare results across studies.

Future Directions

There are a number of future directions for research involving CNO. One area of interest is the development of new DREADD receptors that are more selective or have different properties than existing receptors. Additionally, there is interest in using CNO to investigate the function and connectivity of neural circuits in disease models, such as models of Parkinson's disease or depression. Finally, there is interest in using CNO in combination with other techniques, such as optogenetics or calcium imaging, to investigate neural processes in greater detail.

Synthesis Methods

CNO can be synthesized using a variety of methods, but one of the most common approaches involves the reaction of clozapine with N-chloromethyl-N,N-dimethylamine in the presence of a base such as potassium carbonate. This reaction results in the formation of CNO, which can then be purified using standard techniques such as column chromatography.

Scientific Research Applications

CNO is widely used in scientific research as a tool for modulating neuronal activity in vivo. It is commonly used in optogenetic and chemogenetic studies, where it is used to activate or inhibit specific populations of neurons in order to investigate their function and connectivity. CNO has been used to study a wide range of neural processes, including learning and memory, reward processing, and social behavior.

properties

Molecular Formula

C24H25NOS

Molecular Weight

375.5 g/mol

IUPAC Name

6,11-dihydrobenzo[c][1]benzothiepin-11-yl-[3-[(dimethylamino)methyl]phenyl]methanol

InChI

InChI=1S/C24H25NOS/c1-25(2)15-17-8-7-10-18(14-17)24(26)23-20-11-4-3-9-19(20)16-27-22-13-6-5-12-21(22)23/h3-14,23-24,26H,15-16H2,1-2H3

InChI Key

SPLBTLHSWXXNDH-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=CC=C1)C(C2C3=CC=CC=C3CSC4=CC=CC=C24)O

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C(C2C3=CC=CC=C3CSC4=CC=CC=C24)O

Origin of Product

United States

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